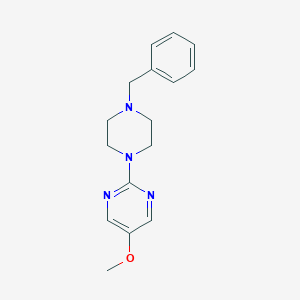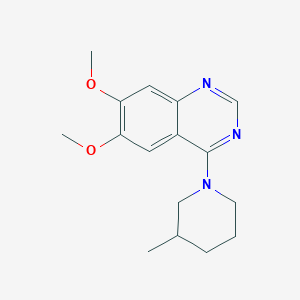![molecular formula C19H19F3N4O B6445160 6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2640880-89-1](/img/structure/B6445160.png)
6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a methyl group at the 6-position and a complex substituent at the 2-position. The complex substituent includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a trifluoromethyl group attached to another pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and piperidine rings, the introduction of the methyl and trifluoromethyl groups, and the coupling of these components together. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and piperidine rings would likely result in these rings having a planar structure. The trifluoromethyl group would add electron-withdrawing character, which could affect the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its structure. The pyridine rings could potentially participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the pyridine and piperidine rings could contribute to its solubility in polar solvents, while the trifluoromethyl group could increase its stability .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically diverse fragments using a palladium catalyst. The success of SM coupling lies in its mild conditions and functional group tolerance. Notably, organoboron reagents play a crucial role in this process. Our compound, with its trifluoromethyl and pyridine moieties, can serve as an effective organoboron reagent in SM coupling reactions .
Drug Development
The unique structure of our compound makes it a promising scaffold for drug design. Researchers have explored its potential in various therapeutic areas:
- Antidepressants : Incorporating this unit into drug molecules may enhance their efficacy .
- Antipsychotics : The trifluoromethyl group could contribute to improved drug potency .
- Antifungals : The presence of nitrogen atoms and double bonds suggests potential antifungal activity .
- Antioxidants and Anti-inflammatories : The trifluoromethyl group could influence these properties .
Amination Reactions
Our compound can serve as a reactant for the preparation of aminopyridines via amination reactions .
Catalytic Ligand
As a ligand, it participates in regioselective preparation reactions. For instance, it catalyzes the oxidative coupling of xylene to form tetramethylbiphenyls under aerobic conditions .
Enzyme Inhibition
The trifluoromethyl group, when attached to a tertiary stereogenic center, can enhance drug potency by lowering the pKa of cyclic carbamates. This interaction with proteins may be relevant in enzyme inhibition .
Organic Synthesis
Beyond drug-related applications, our compound’s unique structure could find use in other organic synthesis processes, such as arylation, metathesis, and bond-forming reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O/c1-13-5-6-15(11-23)18(24-13)26-9-7-14(8-10-26)12-27-17-4-2-3-16(25-17)19(20,21)22/h2-6,14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMDWCDFSRCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445082.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445089.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445095.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6445124.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)
![1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445146.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B6445163.png)
![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445168.png)
